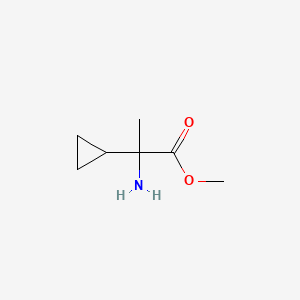![molecular formula C11H14O2 B2999354 (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid CAS No. 2260939-16-8](/img/structure/B2999354.png)
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid, also known as BCDA, is a bicyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. BCDA is a member of the norbornene family, which is a group of bicyclic compounds that have been extensively studied for their diverse properties and applications.
Mécanisme D'action
The mechanism of action of (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid is not fully understood, but it is believed to involve the interaction of the compound with various cellular targets, including enzymes and receptors. (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has also been shown to modulate the activity of certain receptors, including the GABA-A receptor, which is involved in the regulation of neurotransmitter activity.
Biochemical and physiological effects:
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic effects. (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has also been shown to reduce pain sensitivity in animal models, suggesting its potential as an analgesic. Additionally, (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has been shown to modulate anxiety-like behavior in animal models, suggesting its potential as an anxiolytic.
Avantages Et Limitations Des Expériences En Laboratoire
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has several advantages for use in lab experiments, including its unique chemical structure, which allows for the synthesis of novel compounds with diverse properties. (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid is also relatively easy to synthesize using various methods, making it readily available for use in experiments. However, (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has limitations, including its potential toxicity and limited solubility in certain solvents, which may affect its use in certain experiments.
Orientations Futures
There are several future directions for research on (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid, including the development of new compounds with improved properties and the study of its potential as a lead compound for drug discovery. Additionally, the use of (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid in materials science and organic synthesis is an area of active research, with the potential for the development of novel materials and compounds with unique properties. Further studies are also needed to fully understand the mechanism of action of (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid and its potential applications in various fields.
Méthodes De Synthèse
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid can be synthesized using various methods, including the Diels-Alder reaction, which involves the reaction of cyclopentadiene with maleic anhydride. The resulting adduct is then subjected to a series of chemical transformations to yield (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid. Other methods include the use of Grignard reagents and the reaction of cyclopentadiene with maleic acid.
Applications De Recherche Scientifique
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has been studied for its potential applications in various fields, including materials science, organic synthesis, and drug discovery. In materials science, (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has been used as a starting material for the synthesis of various compounds with diverse structures and functions. In drug discovery, (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has been studied for its potential as a lead compound for the development of new drugs targeting various diseases.
Propriétés
IUPAC Name |
(4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)10/h1-2,7-9H,3-6H2,(H,12,13)/b2-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYRHQRATMXRMJ-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(C2CCC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1CC2C=C(C2CC/C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2999274.png)

![3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2999278.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2999280.png)



![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2999286.png)
![4-(4-Ethoxy-3-fluorophenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2999288.png)

![N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2999290.png)

![2-(3,4-dimethoxyphenyl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2999292.png)